4-chloro-N-{2-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]ethyl}benzamide
Description
Properties
IUPAC Name |
4-chloro-N-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3OS/c18-14-5-3-12(4-6-14)16(22)20-9-7-15-11-23-17(21-15)13-2-1-8-19-10-13/h1-6,8,10-11H,7,9H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSICHHDTDUVVMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC(=CS2)CCNC(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-{2-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]ethyl}benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable thioamide with α-haloketone under acidic conditions.
Coupling with Pyridine: The synthesized thiazole derivative is then coupled with a pyridine derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Formation of Benzamide: The final step involves the reaction of the thiazole-pyridine intermediate with 4-chlorobenzoyl chloride in the presence of a base like triethylamine to form the desired benzamide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-{2-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]ethyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group in the benzamide moiety can be substituted with other nucleophiles like amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides with different functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
The compound has been explored for its anticancer properties, particularly against various human cancer cell lines. Studies indicate that thiazole and pyridine derivatives exhibit significant cytotoxic effects. For instance, a derivative of this compound demonstrated an IC50 value of 5.71 μM against breast cancer cells (MCF-7), which is comparable to standard chemotherapy agents like 5-fluorouracil (IC50 6.14 μM) .
| Compound | Cancer Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| 4-chloro-N-{2-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]ethyl}benzamide | MCF-7 | 5.71 | |
| 5-fluorouracil | MCF-7 | 6.14 |
The presence of electron-withdrawing groups, such as chlorine, has been found to enhance the antiproliferative activity of thiazole-pyridine hybrids . This suggests that structural modifications can lead to more potent anticancer agents.
2. Anticonvulsant Properties
Research has also highlighted the anticonvulsant potential of related thiazole compounds. For example, certain thiazole-linked analogues exhibited protective effects in seizure models with varying degrees of efficacy. The structure-activity relationship (SAR) studies indicated that compounds with halogen substitutions on the phenyl ring showed improved anticonvulsant activity .
| Compound | Model | ED50 (mg/kg) | Reference |
|---|---|---|---|
| Thiazole analogue | Electroshock seizure test | 24.38 | |
| Thiazole analogue | Chemo-shock seizure test | 88.23 |
Drug Design Insights
The compound's unique structure allows for modifications that can enhance its biological activity. The integration of thiazole and pyridine moieties is particularly relevant in drug design, as these structures have shown promise in various therapeutic areas including anti-inflammatory and anticancer applications .
3. Structure-Activity Relationship (SAR)
The SAR analysis indicates that substituents on the aromatic rings play a crucial role in determining the biological activity of the compounds. For instance, the introduction of electron-withdrawing groups such as Cl and Br significantly increased the potency against both cancer cells and seizure models .
Case Studies
Several case studies have documented the synthesis and evaluation of thiazole-pyridine derivatives:
- Siddiqui et al. (2020) synthesized various pyridazinone-thiazole hybrids with amide linkages, revealing significant anticonvulsant properties with effective doses lower than many existing treatments .
- Łączkowski et al. reported on new thiazole derivatives showing promising results in electroshock tests, emphasizing the importance of structural modifications for enhancing therapeutic efficacy .
Mechanism of Action
The mechanism of action of 4-chloro-N-{2-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]ethyl}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and molecular targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
Heterocyclic Core Modifications
Key Insights :
- Replacement of the thiazole-pyridine core with imidazopyridine-thiophene (DS2) enhances GABA receptor sensitivity, likely due to increased π-π stacking with receptor residues .
- The piperidine analog adopts a chair conformation, enabling strong hydrogen bonding (O-H⋯N/O interactions) that may improve crystallinity but reduce membrane permeability compared to the thiazole-pyridine derivative .
Substituent Effects
Key Insights :
Pharmacological and Structural Data
Crystallographic Comparisons
Key Insights :
- The piperidine analog’s hydrogen-bonding network stabilizes its crystal lattice, whereas the thiazole-pyridine analog’s planar structure may favor protein binding via π-interactions .
Biological Activity
4-chloro-N-{2-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]ethyl}benzamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This compound features a unique combination of a thiazole ring, a pyridine ring, and a benzenesulfonamide group, which may confer distinct biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications in treating various diseases.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C16H14ClN3O2S
- Molecular Weight : 379.884 g/mol
- Density : 1.4±0.1 g/cm³
- Boiling Point : 590.4±60.0 °C at 760 mmHg
Antimicrobial Activity
Research indicates that compounds containing thiazole and pyridine moieties often exhibit antimicrobial properties. For instance, derivatives similar to this compound have shown promising results against various bacterial strains. The presence of the thiazole ring is particularly noted for enhancing antibacterial activity due to its ability to disrupt bacterial cell wall synthesis .
Anticancer Properties
Numerous studies have highlighted the anticancer potential of thiazole-containing compounds. For example, related compounds have demonstrated significant cytotoxic effects against cancer cell lines such as A-431 and Jurkat cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through interactions with specific proteins involved in cell cycle regulation .
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory properties as well. Thiazole derivatives have been reported to inhibit pro-inflammatory cytokines and modulate immune responses, making them candidates for further exploration in inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key findings include:
- The chlorine atom at the para position on the benzene ring enhances biological activity by increasing lipophilicity.
- The thiazole ring plays a critical role in antimicrobial activity.
- The pyridine moiety contributes to the compound's interaction with biological targets, potentially influencing its pharmacokinetics and dynamics .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 2-Aminothiazole | Structure | Antimicrobial |
| Nicotinamide | Structure | Anticancer |
| Sulfanilamide | Structure | Antimicrobial |
Case Studies
- Anticancer Study : A study evaluated the cytotoxic effects of several thiazole derivatives against multiple cancer cell lines, revealing that compounds similar to this compound exhibited IC50 values lower than doxorubicin in specific cell lines, indicating strong anticancer potential .
- Antimicrobial Efficacy : In vitro tests demonstrated that thiazole derivatives showed MIC values comparable to standard antibiotics against Gram-positive bacteria, supporting their development as new antimicrobial agents .
Q & A
Q. What are the key steps in synthesizing 4-chloro-N-{2-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]ethyl}benzamide?
- Methodological Answer : The synthesis typically involves:
Preparation of the pyridinyl-thiazole intermediate : Reacting 3-pyridinylthioamide with α-bromo ketones under basic conditions to form the thiazole ring .
Coupling with 4-chlorobenzoyl chloride : The intermediate is treated with 4-chlorobenzoyl chloride in the presence of a base (e.g., triethylamine) to form the amide bond .
Purification : Recrystallization from ethyl methyl ketone or methanol yields high-purity crystals .
Key parameters: Reaction temperature (0–5°C for coupling), solvent choice (DMF or THF), and stoichiometric control of reagents.
Q. How is the crystal structure of this compound determined?
- Methodological Answer : X-ray diffraction (XRD) using a Bruker Kappa APEXII CCD diffractometer with MoKα radiation (λ = 0.71073 Å) is standard. Data collection includes:
- Unit cell parameters : Monoclinic space group (e.g., P21/n), with a = 14.9115 Å, b = 6.6899 Å, c = 15.6215 Å, β = 102.956° .
- Refinement : SHELXL refines structures using full-matrix least-squares on F². Hydrogen atoms are added geometrically (riding model) or located via Fourier difference maps for water molecules .
- Validation : Check R1/wR2 values (e.g., R1 = 0.051, wR2 = 0.160) and residual electron density (< 0.28 eÅ⁻³) .
Advanced Research Questions
Q. What challenges arise in refining hydrogen atom positions in crystallographic studies of this compound?
- Methodological Answer :
- Disordered H-atoms : Water molecules often exhibit positional disorder. Use SHELXE to perform iterative refinement and Fourier mapping to locate H-atoms .
- Thermal motion : High thermal parameters (Uiso) for H-atoms attached to mobile groups (e.g., methyl or piperidine) require constraints (e.g., C–H = 0.93–0.97 Å) .
- Validation : Compare independent refinement (free R-factor) with constrained models to assess accuracy .
Q. How can contradictions between observed and calculated bond angles in similar benzamide derivatives be resolved?
- Methodological Answer :
- Data quality : Ensure high-resolution data (θmax > 25°) to reduce measurement errors .
- Dynamic effects : Analyze anisotropic displacement parameters (ADPs) to detect molecular motion or disorder .
- Computational validation : Compare experimental geometries with density functional theory (DFT) calculations to identify discrepancies caused by crystal packing vs. gas-phase conformers .
Q. What methodological considerations are critical when designing biological activity assays for this compound?
- Methodological Answer :
- Target selectivity : Use enzyme inhibition assays (e.g., against AcpS-PPTase) with positive controls (e.g., known PPTase inhibitors) .
- Solubility optimization : Dissolve in DMSO (up to 75 mM) and dilute in assay buffers to avoid precipitation .
- Dose-response validation : Perform IC50 determinations with triplicate measurements to ensure reproducibility .
Q. How can synthetic yield be optimized when introducing the pyridinyl-thiazole moiety?
- Methodological Answer :
- Catalyst optimization : Use coupling agents like EDCI/HOBt to enhance amidation efficiency .
- Temperature control : Maintain 0–5°C during benzoyl chloride addition to minimize side reactions .
- Solvent screening : Test polar aprotic solvents (DMF, DMSO) to stabilize intermediates and improve reaction rates .
Q. What strategies validate the formation of hydrogen-bonded networks in the crystal lattice?
- Methodological Answer :
- Hydrogen bond geometry : Measure donor-acceptor distances (e.g., O–H⋯N: 2.8–3.0 Å) and angles (> 150°) .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., % contribution of O⋯H/N⋯H contacts) using CrystalExplorer .
- Packing diagrams : Visualize chains or layers along crystallographic axes (e.g., [010] direction) using Mercury software .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
